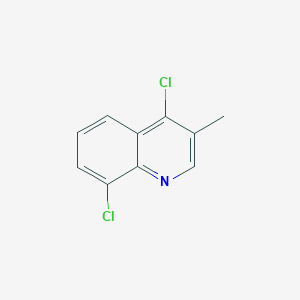
4,8-Dichloro-3-methylquinoline
説明
“4,8-Dichloro-3-methylquinoline” is a chemical compound . It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
Synthesis Analysis
Quinoline and its derivatives have versatile applications in industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .
Molecular Structure Analysis
The molecular formula of “4,8-Dichloro-3-methylquinoline” is C10H7Cl2N . The average mass is 212.075 Da .
Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
科学的研究の応用
Synthesis and Reactivity
- Reactions with Thionyl Chloride: 4-Methylquinolines, including variants like 4,8-Dichloro-3-methylquinoline, react with thionyl chloride to form compounds such as 4-chloro[1,2]dithiolo[3,4-c]quinolin-1-ones or bis[dichloro(4-quinolyl)methyl]trisulphanes. The mechanisms of these reactions and their further interactions with different reagents are of interest in chemical synthesis (Al-Shaar et al., 1988).
Spectroscopy and Computational Studies
- Hydroxyhaloquinolines Derivatives: Research into derivatives of methyl and phosphinyl variants of methylquinoline, including 4,8-Dichloro-3-methylquinoline, has been conducted. These compounds have been characterized using various spectroscopic methods and by computational studies, offering insights into their electronic structures and potential applications in materials science (Małecki et al., 2010).
Antimicrobial and Biodegradation Studies
- Antimicrobial Potential of Methylquinoline Analogues: Studies on the antimicrobial properties of 4-Methylquinoline analogues, which may include 4,8-Dichloro-3-methylquinoline, have demonstrated their potential as natural preservatives against foodborne bacteria, highlighting their use in pharmaceuticals and food industry (Kim et al., 2014).
- Biodegradation by Soil Bacteria: Research has shown that certain soil bacteria can degrade 4-Methylquinoline under aerobic conditions. This suggests environmental applications in the bioremediation of contaminated sites (Sutton et al., 1996).
Optoelectronic and Nonlinear Properties
- Exploration of Charge Transport Properties: The optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including those similar to 4,8-Dichloro-3-methylquinoline, have been explored using density functional theory. Such studies are relevant in the development of materials for electronic applications (Irfan et al., 2020).
Crystallography and Structural Studies
- Synthesis and Structure of Quinoline Derivatives: Studies on the synthesis and crystal structure of quinoline derivatives, similar to 4,8-Dichloro-3-methylquinoline, have been conducted. These studies provide detailed insights into the molecular structure and potential pharmacological activities of these compounds (Somvanshi et al., 2008).
Therapeutic and Diagnostic Applications
- Molecular Imaging in Alzheimer's Disease: 4,8-Dichloro-3-methylquinoline derivatives have been explored for their potential in targeting amyloid β in Alzheimer's disease, as part of therapeutic and diagnostic applications (Villemagne et al., 2017).
将来の方向性
Quinoline and its derivatives continue to be of interest in medicinal chemistry research, focusing on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The swift development of new molecules containing this nucleus has generated many research reports in a brief span of time .
特性
IUPAC Name |
4,8-dichloro-3-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-5-13-10-7(9(6)12)3-2-4-8(10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKDYUYFMCILME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1Cl)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90702208 | |
| Record name | 4,8-Dichloro-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90702208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dichloro-3-methylquinoline | |
CAS RN |
39593-10-7 | |
| Record name | 4,8-Dichloro-3-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39593-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,8-Dichloro-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90702208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




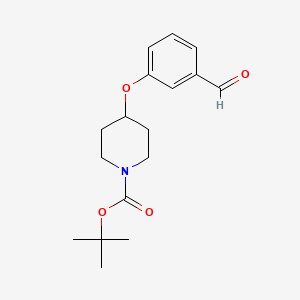
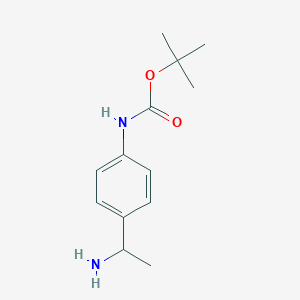
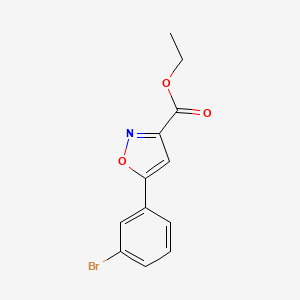

![Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate](/img/structure/B1505204.png)
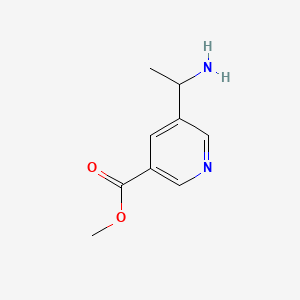
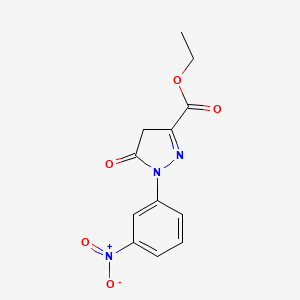
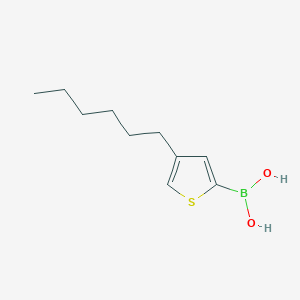
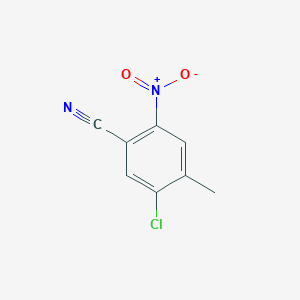
![Furo[3,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1505216.png)
![N-Methyl-N-[(piperidin-4-yl)methyl]methanesulfonamide](/img/structure/B1505218.png)

![2-Thiazolecarboxylic acid, 4-[(4-pyridinylamino)carbonyl]-](/img/structure/B1505222.png)